molecular formula C10H14ClN B038390 2-Cyclopropylbenzenemethanamine hydrochloride CAS No. 118184-64-8

2-Cyclopropylbenzenemethanamine hydrochloride

Cat. No.: B038390
CAS No.: 118184-64-8
M. Wt: 183.68 g/mol
InChI Key: MYMBWRDFQYWEED-UHFFFAOYSA-N
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Description

2-Cyclopropylbenzenemethanamine hydrochloride is a valuable chemical intermediate and building block in medicinal chemistry and pharmacological research. This compound, featuring a cyclopropyl group adjacent to a benzenemethanamine core, is of significant interest in the design and synthesis of novel bioactive molecules. The constrained cyclopropyl ring can impart favorable metabolic stability and influence the conformational properties of potential drug candidates, making this amine hydrochloride a crucial precursor for the development of compounds targeting the central nervous system (CNS), such as receptor ligands or enzyme inhibitors. Its primary amine functionality, presented as a stable hydrochloride salt for enhanced shelf-life and handling, is readily available for further synthetic manipulations, including amide bond formation, reductive amination, or sulfonylation. Researchers utilize this chemical to explore structure-activity relationships (SAR) and to create libraries of compounds for high-throughput screening (HTS) against various biological targets. It is strictly intended for laboratory research applications.

Properties

IUPAC Name

(2-cyclopropylphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h1-4,8H,5-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYMBWRDFQYWEED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118184-64-8
Record name 1-(2-cyclopropylphenyl)methanamine hydrochloride
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Preparation Methods

Nitrile Reduction Method

StepReagentsTemperatureTimeYield
AlkylationK-phthalimide, DMF70°C12 h82%
DeprotectionNH₂NH₂, H₂O/EtOHReflux6 h73%

Reductive Amination

A one-pot strategy using 2-cyclopropylbenzaldehyde:

  • Condensation : The aldehyde reacts with ammonium acetate in methanol, forming an imine intermediate.

  • Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 4–6 (acetic acid buffer). Yields of 68–72% are achievable with rigorous exclusion of moisture.

Industrial Considerations :

  • Requires high-purity aldehyde feedstock to minimize side reactions.

  • pH control critical to avoid over-reduction.

Hydrochloride Salt Formation

Conversion of the free base to this compound follows standardized protonation protocols:

Acidic Precipitation

  • Reaction : (2-Cyclopropylphenyl)methanamine is dissolved in anhydrous ethanol or diethyl ether.

  • Protonation : Gaseous HCl is bubbled through the solution until pH < 2, precipitating the hydrochloride salt.

  • Isolation : The product is filtered, washed with cold ether, and vacuum-dried.

Optimized Parameters :

ParameterValue
SolventEthanol (anhydrous)
HCl Addition Rate0.5 L/min
Final pH1.5–2.0
Yield89–93%

Aqueous Acid Treatment

For large-scale production:

  • Dissolution : The free base is stirred in water at 25–30°C.

  • Acid Addition : Concentrated HCl (37%) is added dropwise to maintain temperature <40°C.

  • Crystallization : Cooling to 0–5°C induces crystallization, with yields of 90–95% reported in similar syntheses.

Industrial Purification :

  • Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% (HPLC).

  • Decolorization with activated carbon (0.5% w/w) removes residual impurities.

Industrial-Scale Production

Patent literature reveals two scalable approaches:

Continuous Flow Synthesis

Adapted from betaxolol intermediate production:

  • Continuous Cyclopropanation : A microreactor system couples 2-bromobenzylamine derivatives with cyclopropyl Grignard reagents (20–30 s residence time).

  • In-Line Salt Formation : The amine stream merges with HCl-saturated ethanol in a static mixer, enabling real-time pH adjustment and precipitation.

Advantages :

  • 98% conversion efficiency.

  • Reduced solvent waste vs. batch processing.

Catalytic Amination

A gas-phase method derived from neurotransmitter synthesis:

  • Fixed-Bed Reactor : 2-Cyclopropylbenzyl alcohol vapor passes over a Ru/Al₂O₃ catalyst at 200–250°C.

  • Ammonia Introduction : NH₃ gas (5–10 mol equivalents) facilitates catalytic dehydrogenation to the amine.

  • Salt Formation : Gaseous HCl quench yields pharmaceutical-grade hydrochloride directly.

Performance Metrics :

MetricValue
Conversion94%
Selectivity88%
Throughput12 kg/h

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data :

  • ¹H NMR (D₂O): δ 0.45–0.62 (m, 4H, cyclopropyl), 1.15–1.30 (m, 1H, cyclopropyl), 3.95 (s, 2H, CH₂NH₂), 7.25–7.45 (m, 4H, aromatic).

  • IR (KBr): 2500–3000 cm⁻¹ (NH₃⁺ stretch), 1590 cm⁻¹ (C=C aromatic).

Purity Specifications :

ParameterRequirementMethod
Assay (HPLC)≥99.0%USP <621>
Residual Solvents<500 ppmGC-FID
Heavy Metals<10 ppmICP-MS

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylbenzenemethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Cyclopropylbenzenemethanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropylbenzenemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Physical State Hazards (GHS) Key Applications
This compound* (Inferred) C10H12ClN ~181.67 Solid Unknown Pharmaceutical research
(S)-Cyclopropyl(2-fluorophenyl)methanamine HCl C10H13ClFN 201.67 Solid Not classified Chiral building block
2-Cyclobutyl-1-phenylethanamine HCl C12H17ClN 211.73 White solid Not classified R&D (neuropharmacology)
(2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl C12H18ClN 211.73 Not specified Not classified Organic synthesis
N-Benzylcyclohexylamine HCl C13H20ClN 225.8 Neat solid Not classified Biochemical studies
Diphenhydramine HCl C17H22ClNO 291.82 Crystalline H302 (harmful if swallowed) Antihistamine

*Note: Data for this compound are inferred from structural analogs.

Structural and Functional Differences

Cyclobutyl derivatives (e.g., 2-cyclobutyl-1-phenylethanamine HCl) exhibit increased steric bulk compared to cyclopropyl analogs, which may reduce metabolic clearance but limit target selectivity .

Physicochemical Properties :

  • Molecular weights range from 181.67 (inferred) to 291.82 (diphenhydramine HCl), with higher weights correlating with reduced solubility in aqueous media .
  • All compounds are solids, with diphenhydramine HCl being crystalline and N-benzylcyclohexylamine HCl requiring storage at -20°C for stability .

Hazard Profiles

  • Diphenhydramine HCl : Classified as harmful if swallowed (H302), reflecting its pharmacological activity and broader toxicological characterization .

Key Research Findings

Metabolic Stability : Cyclopropyl groups reduce cytochrome P450-mediated oxidation, enhancing half-life in vivo compared to straight-chain amines .

Receptor Binding: Diphenhydramine’s ethanolamine structure allows histamine H1 receptor antagonism, whereas cyclopropyl analogs may target alternative pathways (e.g., serotonin receptors) .

Safety : Lack of GHS classification for most cyclopropyl derivatives underscores the need for further toxicological studies, particularly regarding chronic exposure .

Biological Activity

2-Cyclopropylbenzenemethanamine hydrochloride, also known as a cyclopropyl derivative of phenylmethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a benzene ring with a methanamine functional group. Its chemical structure can be represented as follows:

C1C2C3C4C5C6C7C8\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6\text{C}_7\text{C}_8

Where:

  • C1: Cyclopropyl group
  • C2-C6: Benzene ring
  • C7: Methanamine functional group

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as an agonist for the 5-HT2C receptor, which is implicated in various neuropsychiatric conditions.

Key Mechanisms:

  • Agonistic Activity : The compound has shown potent agonistic effects on the 5-HT2C receptor, which may contribute to its potential antipsychotic properties.
  • Neurotransmitter Modulation : By modulating serotonin levels, it may influence mood and anxiety disorders.

In Vitro Studies

In vitro assays have been utilized to evaluate the cytotoxicity and receptor binding affinity of this compound:

Study Type Findings
Cytotoxicity AssaysExhibited low cytotoxicity in various mammalian cell lines, indicating safety.
Receptor BindingHigh affinity for 5-HT2C receptors (EC50 = 24 nM), demonstrating significant potency.

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the compound's efficacy in reducing hyperactivity associated with psychostimulant administration:

  • AMPH-Induced Hyperactivity Model : Mice treated with this compound exhibited reduced locomotor activity compared to control groups.

Case Studies

  • Antipsychotic Activity : A study evaluated the effects of the compound in models of schizophrenia. Results indicated significant reductions in hyperactivity and stereotyped behaviors, suggesting potential therapeutic applications in managing psychosis.
  • Anxiety Reduction : Another investigation assessed the anxiolytic properties of the compound using elevated plus maze tests. Mice treated with the compound spent significantly more time in open arms, indicative of reduced anxiety levels.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Further long-term studies are necessary to fully establish its safety in clinical settings.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylbenzenemethanamine hydrochloride, and how do reaction conditions affect yield and purity?

Answer: Synthesis typically involves nucleophilic substitution where a cyclopropane-containing benzyl chloride reacts with ammonia or methylamine under controlled conditions. For example, analogous methods for structurally similar compounds (e.g., (2-Chlorophenyl)methanamine hydrochloride) involve reacting 2-chlorobenzyl chloride with ammonia (). Key considerations include:

  • Temperature control : Maintain 0–5°C to manage exothermic reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.
  • Purification : Recrystallization in ethanol/water mixtures improves purity (>95%).
    Yield optimization requires balancing stoichiometry and reaction time (e.g., 12–24 hours).

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Critical techniques include:

  • 1H/13C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic signals (δ 6.5–7.5 ppm).
  • HPLC-MS : Confirm molecular ion ([M+H]+; theoretical m/z 168.1 for free base) and purity.
  • Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 58.85%, H: 6.89%).
  • X-ray Crystallography (if crystalline): Resolve stereochemistry of the cyclopropane ring.
Key Molecular Data Value Source
Molecular FormulaC10H14ClNExtrapolated
Molecular Weight183.68 g/mol
IUPAC Name[2-Cyclopropylphenyl]methanamine hydrochloride

Advanced Research Questions

Q. How can researchers investigate the neurotransmitter receptor interactions of this compound?

Answer: Use radioligand binding assays (e.g., 3H-labeled ligands) to quantify affinity for receptors like serotonin 5-HT2A or dopamine D2 (). Methodological steps:

  • Competitive binding : Incubate with 0.1 nM–10 μM compound and measure displacement of radioligands (e.g., 3H-ketanserin for 5-HT2A).
  • Data analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).
  • Validation : Confirm results with transfected cell lines expressing target receptors. Saturation binding studies (Kd, Bmax) further characterize receptor density and affinity.

Q. What methodologies address discrepancies in reported solubility data for this compound across studies?

Answer: Discrepancies may arise from polymorphic forms or measurement techniques. Strategies include:

  • Standardized solvent systems : Use USP buffers (pH 1.2–7.4) at 25°C.
  • Polymorph characterization : Perform differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to identify crystalline forms.
  • Cross-validation : Compare shake-flask vs. HPLC solubility methods. For example, solubility data for Benzylamine hydrochloride () varies by methodology (e.g., 230 mg/mL in water vs. 150 mg/mL in ethanol). Publish full experimental conditions (ionic strength, equilibration time).

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Answer: Conduct accelerated stability studies per ICH guidelines:

  • pH stability : Incubate in buffers (pH 1–12) at 37°C; monitor degradation via HPLC (e.g., notes acid sensitivity in 2-Methoxyamphetamine HCl).
  • Thermal stability : Store samples at 40°C/75% RH for 6 months; assess appearance (e.g., discoloration) and potency (HPLC).
  • Light exposure : Use amber vials if UV-sensitive (refer to ’s handling recommendations). Stability-indicating methods (e.g., mass spectrometry) detect degradation products like cyclopropane ring-opened derivatives.

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